1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. mdpi.com Its prevalence is underscored by its presence in a vast number of approved pharmaceutical agents and natural alkaloids. nih.govwikipedia.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to interact favorably with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. mdpi.com
The pharmacological versatility of piperidine derivatives is extensive, with applications spanning numerous therapeutic areas. ijnrd.org Notable examples of drugs incorporating the piperidine scaffold include analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.govijnrd.org The nitrogen atom within the piperidine ring can be readily functionalized, providing a convenient handle for modifying the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Table 1: Examples of Therapeutic Areas with Piperidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
| Central Nervous System | Antipsychotics, Analgesics, Antidepressants |
| Allergy and Immunology | Antihistamines |
| Oncology | Kinase Inhibitors |
| Infectious Diseases | Antivirals, Antifungals |
| Cardiovascular Diseases | Antiarrhythmics, Antihypertensives |
Role of Trifluoromethoxy Phenyl Moieties in Bioactive Compounds
The trifluoromethoxy (-OCF3) group has gained considerable attention in medicinal chemistry due to its unique electronic and steric properties. bohrium.com The incorporation of this moiety into a phenyl ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. mdpi.com The trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. mdpi.com
Furthermore, the -OCF3 group is a strong electron-withdrawing group, which can modulate the acidity or basicity of nearby functional groups and influence ligand-receptor binding interactions. bohrium.com Crucially, the trifluoromethoxy group is generally more metabolically stable than a methoxy (B1213986) (-OCH3) group, as the carbon-fluorine bonds are highly resistant to enzymatic cleavage. mdpi.com This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug candidate. The trifluoromethyl group (-CF3) is often used as a bioisostere for other chemical groups to fine-tune the properties of a lead compound. wikipedia.orgnih.govnih.govacs.org
Table 2: Key Physicochemical Properties Influenced by the Trifluoromethoxy Group
| Property | Effect of Trifluoromethoxy Group |
| Lipophilicity | Increased |
| Metabolic Stability | Increased |
| Electron-Withdrawing Nature | Strong |
| Bioavailability | Potentially Improved |
| Receptor Binding Affinity | Can be modulated |
Overview of the Chemical Structure and its Academic Research Relevance
The chemical structure of 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine combines the key features of its constituent parts. The piperidine ring provides a versatile and conformationally flexible core, while the 4-aminophenyl substituent offers a point for further chemical modification. The trifluoromethoxy group at the para-position of the phenyl ring imparts its characteristic lipophilicity and metabolic stability.
Table 3: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C12H15F3N2O |
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | This compound |
In academic and industrial research, this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure serves as a starting point for the development of novel compounds targeting a range of biological pathways. The presence of the primary amine on the piperidine ring allows for a variety of chemical transformations, including amidation, alkylation, and reductive amination, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization. Research efforts often focus on leveraging the unique properties of the trifluoromethoxy phenyl moiety to design drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGVWONTSRTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Trifluoromethoxy Phenyl Piperidin 4 Amine and Its Analogues
Synthesis of the Piperidin-4-amine Core
The construction of the 4-aminopiperidine (B84694) nucleus is a foundational step in the synthesis of the target compound and its analogues. Various methodologies have been developed to access this important building block, with considerations for substitution patterns and stereochemistry.
Approaches to 4-Aminopiperidine Precursors
A versatile and efficient method for the preparation of 4-substituted-4-aminopiperidine derivatives commences with isonipecotate. nih.gov This approach utilizes the Curtius rearrangement as a key transformation. nih.govwikipedia.orgorganic-chemistry.org The synthesis begins with the alkylation of isonipecotate, which allows for the introduction of various substituents at the 4-position of the piperidine (B6355638) ring. nih.gov The resulting 4-substituted piperidine-4-carboxylic acid is then converted to an acyl azide, which undergoes the Curtius rearrangement to yield an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired 4-amino-4-substituted piperidine. This method is particularly advantageous as it avoids the use of toxic reagents like diethylaluminum cyanide. nih.gov
Another strategy involves the synthesis of piperidin-4-ols as precursors, which can then be converted to the corresponding 4-aminopiperidine derivatives. A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, providing a flexible route to these intermediates. nih.gov
Stereoselective Synthesis Strategies
The introduction of stereocenters into the piperidin-4-amine core can be crucial for modulating the pharmacological properties of the final compounds. Several stereoselective strategies have been developed to control the three-dimensional arrangement of substituents on the piperidine ring.
One approach focuses on the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine to produce chiral 3-fluoro-4-aminopiperidine derivatives. scientificupdate.com This method avoids direct stereoselective fluorination. scientificupdate.com Another powerful technique is the enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com
For the synthesis of chiral 2-substituted 4-aminopiperidines, a highly stereoselective route has been developed. nih.gov This involves the diastereoselective nucleophilic substitution of a hydroxyl group in a piperidine precursor with azide, followed by reduction to the amine. nih.gov
A general method for assembling multi-substituted chiral piperidines has been inspired by the biosynthesis of piperidine natural products. rsc.org This involves a stereoselective three-component vinylogous Mannich-type reaction to produce a chiral dihydropyridinone intermediate, which serves as a versatile building block for various chiral piperidine compounds. rsc.org
Formation of the N-Aryl Piperidine Linkage
The formation of the bond between the piperidine nitrogen and the 4-(trifluoromethoxy)phenyl group is a critical step in the synthesis of the target molecule. While direct reaction with an isocyanate is one possibility, modern cross-coupling reactions offer greater versatility and substrate scope.
Reaction of 4-(Trifluoromethoxy)phenyl Isocyanate with Piperidin-4-amine Derivatives
The reaction of an isocyanate with an amine to form a urea linkage is a well-established transformation. In the context of the target molecule, the synthesis could conceptually involve the reaction of a piperidin-4-amine derivative with 4-(trifluoromethoxy)phenyl isocyanate. However, the formation of the N-aryl bond directly to the piperidine nitrogen is more commonly achieved via other coupling strategies that offer broader applicability.
Alternative Coupling Strategies for N-Arylation
Modern palladium-catalyzed cross-coupling reactions are the cornerstone for the efficient N-arylation of piperidine derivatives.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org The Buchwald-Hartwig amination has largely replaced harsher traditional methods for the synthesis of aryl amines due to its mild reaction conditions and broad functional group tolerance. wikipedia.org The reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgresearchgate.net
Table 1: Key Components of the Buchwald-Hartwig Amination for N-Arylation
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Modulates the reactivity of the catalyst | BINAP, XPhos, SPhos |
| Base | Activates the amine and neutralizes the acid byproduct | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Aryl Halide/Triflate | Provides the aryl group | 1-Bromo-4-(trifluoromethoxy)benzene |
| Amine | The piperidine derivative to be arylated | Piperidin-4-amine derivative |
Reductive Amination: Reductive amination is another widely used method for the formation of C-N bonds and can be applied to the N-arylation of piperidines. harvard.eduresearchgate.netorganic-chemistry.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.educhim.it For the synthesis of 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine, this would involve the reaction of 4-aminopiperidine with a suitable 4-(trifluoromethoxy)phenyl-containing carbonyl compound, followed by reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option. harvard.edu
Functionalization and Derivatization at the Piperidine Nitrogen
The secondary amine of the 1-aryl-piperidin-4-amine scaffold is a key site for further molecular elaboration, allowing for the introduction of a wide range of substituents to modulate the compound's properties. Common derivatization strategies include alkylation and acylation.
Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. nih.govmdpi.com This reaction introduces an alkyl group onto the nitrogen atom. For example, in the synthesis of fentanyl analogs, the secondary amine of the 4-anilinopiperidine core is alkylated with arylethyl halides or tosylates. nih.gov
Acylation: Acylation of the piperidine nitrogen is another common derivatization strategy. nih.gov This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. nih.gov This reaction results in the formation of an amide linkage. For instance, the synthesis of fentanyl involves the acylation of N-[4-(1-phenethyl)piperidinyl]aniline with propionyl chloride. nih.gov
Table 2: Common Reagents for Functionalization of the Piperidine Nitrogen
| Reaction Type | Reagent Class | Specific Examples |
| Alkylation | Alkyl Halides | 2-Phenylethyl bromide |
| Alkyl Tosylates | 2-(Thiophen-2-yl)ethyl tosylate | |
| Acylation | Acyl Chlorides | Propionyl chloride, Acetyl chloride |
| Acid Anhydrides | Acetic anhydride, Propionic anhydride |
These synthetic and derivatization strategies provide a robust toolbox for the preparation and modification of this compound and its analogues, facilitating the exploration of their chemical space for various applications.
N-Acylation and N-Sulfonylation Reactions
The primary amine of this compound is readily derivatized through N-acylation and N-sulfonylation reactions to form corresponding amides and sulfonamides. These reactions are fundamental in pharmaceutical chemistry for introducing a wide range of functional groups that can modulate a compound's physicochemical properties and biological activity.
N-Acylation is typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or diisopropylethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The choice of solvent is usually an aprotic solvent like dichloromethane or tetrahydrofuran. This reaction introduces an amide linkage, which is a common feature in many biologically active molecules.
N-Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group known for its presence in a variety of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond acceptor. Primary sulfonamides can also be synthesized from organometallic reagents and sulfinylamine reagents. acs.org
| Reaction Type | Reagent | Product Class |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Reductive Amination and Alkylation Procedures
Reductive amination is a powerful and frequently used method for the N-alkylation of amines, including the primary amine of this compound. researchgate.net This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. researchgate.netthermofisher.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective reagent suitable for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones. nih.gov The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). nih.gov This method is advantageous as it often avoids the overalkylation that can be an issue with direct alkylation methods. thieme-connect.com
Direct N-alkylation can also be achieved by treating the amine with an alkyl halide (e.g., alkyl bromide or iodide). This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging.
| Procedure | Reactants | Reducing Agent (if applicable) | Product |
| Reductive Amination | Aldehyde (R'-CHO) | NaBH(OAc)₃ | Secondary Amine |
| Reductive Amination | Ketone (R'-CO-R'') | NaBH(OAc)₃ | Tertiary Amine |
| N-Alkylation | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |
Modifications on the Phenyl Ring System
Introduction of Halogen Substituents for SAR Exploration
The introduction of halogen atoms onto the phenyl ring of the 1-[4-(trifluoromethoxy)phenyl]piperidine scaffold is a common strategy in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
For instance, in the synthesis of fentanyl analogues, halogenated precursors are utilized to create derivatives with modified properties. federalregister.govfederalregister.gov Law enforcement has identified precursors such as tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, which underscores the use of halogenated building blocks in the synthesis of complex piperidine-based compounds. federalregister.gov The presence of a halogen on the aniline ring of fentanyl analogues suggests that these compounds were synthesized from halogenated precursors. federalregister.gov The Drug Enforcement Administration (DEA) has noted an increase in the identification of fentanyl analogues containing a halogen atom on the aniline ring. federalregister.gov
The synthetic routes to these halogenated analogues often start with a correspondingly halogenated aniline derivative, which is then elaborated to form the final piperidine-containing molecule. This approach allows for systematic exploration of how the position and nature of the halogen substituent impact biological activity. SAR studies on similar scaffolds have shown that substitutions at the NH-phenyl region can impart selectivity and potency. pharmaexcipients.com
| Halogen | Common Position of Substitution | Potential Impact on Properties |
| Fluorine (F) | ortho, meta, para | Increased metabolic stability, altered pKa |
| Chlorine (Cl) | ortho, meta, para | Increased lipophilicity |
| Bromine (Br) | ortho, meta, para | Increased lipophilicity, potential for specific interactions |
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design to optimize molecular properties while retaining or improving biological activity. nih.govresearchgate.net The trifluoromethoxy (-OCF₃) group on the phenyl ring of this compound is itself a bioisostere for other groups, such as a methoxy (B1213986) or chloro group, offering a unique combination of lipophilicity and electronic properties.
Further exploration involves replacing the trifluoromethoxy group with other bioisosteres to fine-tune the molecule's characteristics. For example, the trifluoromethyl (-CF₃) group is a well-known bioisostere that can increase lipophilicity and metabolic stability. researchgate.net Studies comparing trifluoromethoxy-analogues with trifluoromethyl and pentafluorosulfanyl (-SF₅) analogues have shown that the trifluoromethoxy-derivative can be a better biochemical match for the trifluoromethyl-substituted lead structure than the pentafluorosulfanyl-analogue. nih.gov
The replacement of oxygenated functionalities with their fluorinated bioisosteres is a common tactic in medicinal chemistry to modulate physicochemical properties like lipophilicity. chemrxiv.org Other potential bioisosteric replacements for the trifluoromethoxy group could include cyano (-CN), nitro (-NO₂), or small heterocyclic rings, each imparting distinct electronic and steric features to the parent molecule.
| Bioisostere | Potential Effect |
| Trifluoromethyl (-CF₃) | Increased lipophilicity and metabolic stability |
| Pentafluorosulfanyl (-SF₅) | Greater electronegativity and larger size than -CF₃ |
| Cyano (-CN) | Electron-withdrawing, potential H-bond acceptor |
| Nitro (-NO₂) | Strongly electron-withdrawing |
Advanced Synthetic Strategies for Complex Analogues
The this compound scaffold can be incorporated into more complex molecular architectures through multi-step synthetic sequences. These advanced strategies often involve the initial derivatization of the core structure, followed by further reactions to build larger and more intricate molecules.
One such strategy involves the synthesis of derivatives containing additional functional groups that can participate in subsequent reactions. For example, a benzoic acid derivative, 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid, has been synthesized, demonstrating how the core piperidine structure can be linked to other aromatic systems. researchgate.net This acid functionality can then be used for amide bond formation, esterification, or other coupling reactions to attach more complex moieties.
Another advanced approach involves the use of the derivatized piperidine as a building block in the synthesis of compounds with multiple heterocyclic systems. For example, piperazine and piperidine derivatives have been incorporated into 1,3,4-oxadiazole structures, creating novel multi-ring systems with potential biological applications. nih.gov These synthetic pathways often require careful planning and execution of multiple reaction steps to achieve the desired complex target molecule in good yield.
Molecular Pharmacology and in Vitro Biological Activity of 1 4 Trifluoromethoxy Phenyl Piperidin 4 Amine Derivatives
Investigation of Molecular Target Engagement
The 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine scaffold serves as a crucial pharmacophore in the design of various biologically active molecules. Derivatives incorporating this moiety have been investigated for their interaction with a range of molecular targets, including enzymes and receptors, demonstrating the versatility of this chemical structure in medicinal chemistry.
Derivatives built upon core structures related to this compound have shown significant inhibitory activity against several key enzymes implicated in disease pathways.
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition:
The trifluoromethylphenyl group, a key component of the subject compound, is frequently utilized in the design of potent PI3K and mTOR inhibitors. These enzymes are central regulators of cell growth, proliferation, and survival, making them critical targets in oncology. For instance, the development of benzonaphthyridinone inhibitors identified compounds with potent cellular activity against mTORC1 and mTORC2. One such derivative, Torin1, which incorporates a trifluoromethylphenyl group, demonstrated high selectivity for mTOR over PI3K, with an EC50 of 1800 nM for PI3K inhibition. nih.gov
Further studies on dimorpholinotriazine-based compounds have highlighted the role of the trifluoromethyl group on an attached aryl ring in enhancing cellular potency and directing selectivity. The compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) evolved from these efforts as a potent pan-class I PI3K/mTOR inhibitor. nih.govacs.org The introduction of a C4-trifluoromethyl group was found to significantly boost cellular and enzymatic activity, leading to a compound with a Kᵢ for PI3Kα of 17 nM and a favorable selectivity profile for PI3Kα over mTOR. acs.org Similarly, another derivative, PQR530, which features a difluoromethyl group, was developed as a potent, brain-penetrable dual inhibitor of PI3K and mTOR kinases. acs.org
| Compound | Target | Inhibitory Activity (Kᵢ or IC₅₀) | Selectivity |
|---|---|---|---|
| Torin1 Analogue | mTOR (cellular) | 2-10 nM | ~1000-fold vs. PI3K |
| PQR309 | PI3Kα | 17 nM (Kᵢ) | PI3Kα > mTOR |
| PQR530 | PI3Kα | ~11 nM (Kᵢ) | Balanced PI3K/mTOR |
| PQR530 | mTOR | ~7.4 nM (Kᵢ) |
Soluble Epoxide Hydrolase (sEH) Inhibition:
The piperidine (B6355638) ring is a key structural element in the design of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. Structure-activity relationship (SAR) studies on a series of sEH inhibitors revealed that the substitution pattern on the piperidine ring is critical for activity. Research has shown that 3-substituted piperidine derivatives generally exhibit better inhibitory activity compared to their 4-substituted counterparts. nih.gov For example, compound E1, a 3-substituted piperidine derivative, displayed potent inhibition of both human and murine sEH with IC₅₀ values of 1.54 nM and 0.058 nM, respectively. nih.gov This suggests that while the 4-amino substitution pattern is common for other targets, modifications might be necessary to achieve potent sEH inhibition.
Bacterial Phosphopantetheinyl Transferase (PPTase):
Phosphopantetheinyl transferases (PPTases) are essential enzymes that activate carrier proteins involved in the biosynthesis of fatty acids, polyketides, and nonribosomal peptides in bacteria. nih.gov They catalyze the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the carrier protein. drugbank.com While the this compound scaffold has not been extensively reported in the context of PPTase inhibition, the general importance of these enzymes in microbial metabolic pathways makes them a potential target for novel antibacterial agents derived from versatile chemical scaffolds.
Derivatives featuring the piperidin-4-amine core have been extensively evaluated for their binding affinity to various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are important targets for neuropsychiatric disorders.
Dopamine and Serotonin Receptors:
The piperidine and related piperazine scaffolds are prevalent in ligands targeting monoamine transporters and receptors. SAR studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines identified compounds with high to moderate affinity for the dopamine transporter (DAT), with Kᵢ values ranging from 30.0 nM to 77.2 nM. nih.gov These compounds were characterized as "atypical" DAT inhibitors, suggesting a potential therapeutic profile with minimal psychostimulant effects. nih.gov
In another study, a series of 4,4-difluoropiperidine derivatives were developed as dopamine D4 receptor antagonists. One compound displayed exceptional binding affinity for the D4 receptor (Kᵢ = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). d-nb.infochemrxiv.org This highlights the potential for achieving high selectivity through specific substitutions on the piperidine ring.
Furthermore, analogues of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) have been identified as potent inverse agonists of the 5-hydroxytryptamine (5-HT)₂ₐ receptor, with a pKᵢ of 9.3. researchgate.netnih.gov This compound showed lower affinity for the 5-HT₂꜀ receptor and lacked significant activity at dopamine D₂ receptors, demonstrating its selectivity. nih.gov Novel ligands based on indazole and piperazine scaffolds have also been developed as multi-target agents for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, which may offer benefits for treating schizophrenia. nih.gov
| Compound Series | Target Receptor | Binding Affinity (Kᵢ) | Selectivity Profile |
|---|---|---|---|
| 4,4-Difluoropiperidine derivative (14a) | Dopamine D4 | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 |
| Aminopiperidine derivative (33) | Dopamine Transporter (DAT) | 30.0 nM | Atypical DAT inhibitor profile |
| ACP-103 | Serotonin 5-HT₂ₐ | pKᵢ = 9.3 | Selective vs. 5-HT₂꜀, 5-HT₂ₑ, and D₂ |
| Indazole-piperazine derivative (D2AAK3) | Dopamine D₂ | 22 nM | Multi-target ligand |
| Indazole-piperazine derivative (D2AAK3) | Serotonin 5-HT₁ₐ | 12 nM |
Muscarinic Receptors:
The piperidin-4-yl moiety is also a component of ligands for muscarinic acetylcholine receptors. For example, (R)-N-[(11)C]methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate was developed as a radioligand for visualizing muscarinic receptors in the brain using PET imaging. researchgate.net This demonstrates the applicability of the piperidine core in targeting this class of receptors, although specific derivatives based on the 1-[4-(trifluoromethoxy)phenyl] structure have not been as widely reported for this target.
The biological activity of derivatives is frequently confirmed through cell-based functional assays. These assays provide crucial information on the compound's mechanism of action, such as agonism, antagonism, or inverse agonism, in a physiological context.
For PI3K/mTOR inhibitors, cellular assays typically measure the inhibition of phosphorylation of downstream substrates. In the development of Torin1, compounds were assessed for their ability to inhibit Akt T308 phosphorylation in PC-3 cells, providing a readout of cellular PI3K activity. nih.gov Similarly, for PQR530, its functional activity was confirmed by analyzing the phosphorylation of PKB/Akt and ribosomal S6 in melanoma cells. acs.org
In the context of GPCRs, functional activity is often determined using assays that measure downstream signaling events. For the 5-HT₂ₐ receptor inverse agonist ACP-103, the Receptor Selection and Amplification Technology (R-SAT) assay was used, yielding a mean pIC₅₀ of 8.7. nih.gov For kappa opioid receptor antagonists, a [³⁵S]GTPγS binding assay is commonly employed to measure the compound's ability to inhibit agonist-stimulated G-protein activation. nih.gov This assay demonstrated that certain piperazine analogues were potent and selective kappa opioid receptor antagonists. nih.gov Additionally, in vitro screening of 1-phenethyl-4-aminopiperidine derivatives against various protozoan parasites, including Trypanosoma brucei rhodesiense and Plasmodium falciparum, identified numerous compounds with significant inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range. researchgate.net
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of this compound, SAR investigations have focused on modifications to both the piperidine ring and the aryl substituent.
Modifications to the piperidine ring have profound effects on the pharmacological profile of the resulting compounds.
For sEH inhibitors, the position of substitution on the piperidine ring is a critical determinant of activity, with 3-substituted derivatives being more potent than 4-substituted ones. nih.gov In the development of opioid ligands, N-phenyl-N-(piperidin-2-yl)propionamide analogues showed that substitutions at the 5th position of an attached tetrahydronaphthalen-2-yl)methyl moiety significantly influenced binding affinity and selectivity for the μ-opioid receptor. nih.gov
For dopamine D4 receptor antagonists, the introduction of 4,4-difluoro groups on the piperidine ring was a key design element that led to compounds with high affinity and selectivity. d-nb.infochemrxiv.org In the case of σ₁ receptor ligands, modifications to the nitrogen atom of the piperidine ring, such as the introduction of a methyl group, resulted in high σ₁ affinity and selectivity over the σ₂ subtype. nih.gov
The nature and position of substituents on the aryl ring, such as the 4-(trifluoromethoxy)phenyl group, play a crucial role in modulating biological activity.
In the context of PI3K/mTOR inhibitors, the introduction of a trifluoromethyl group on the pyridinyl moiety of PQR309 was shown to significantly increase cellular potency compared to less lipophilic substituents. acs.org Conversely, placing a trifluoromethyl group at the C3-position diminished binding to both PI3Kα and mTOR. acs.org This illustrates the sensitive dependence of activity on the precise placement of electron-withdrawing groups.
For inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to a piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org The removal of the fluoride substituent significantly reduced the inhibitory activity. frontiersin.org Furthermore, the electronic properties of substituents, such as the presence of lone pairs of electrons on chloro or oxymethyl groups, were suggested to increase interaction with the binding site of ENT1 through hydrogen bonds. frontiersin.org
Conformational Analysis and SAR Correlation
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and ability to adopt specific conformations that facilitate optimal interactions with their biological targets. Conformational analysis, therefore, is a cornerstone of understanding their structure-activity relationships (SAR).
Researchers employ a combination of computational modeling and experimental techniques to elucidate the preferred conformations of these piperidine derivatives. researchgate.net Computational methods, such as Monte Carlo simulations and molecular mechanics calculations, are used to explore the potential energy landscape of the molecules and identify low-energy, stable conformers. These studies often focus on the orientation of the trifluoromethoxy-substituted phenyl ring relative to the piperidine core and the spatial arrangement of substituents on the piperidine nitrogen. The fluorine atoms in the trifluoromethoxy group can significantly influence conformational preferences through steric and electronic effects, such as hyperconjugation and dipole minimization. researchgate.net
Experimental validation of these computational models is typically achieved through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov X-ray crystallography of derivatives in complex with their target proteins can provide a definitive picture of the bioactive conformation. nih.gov NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between atoms in solution, offering insights into the dynamic conformational equilibrium of the molecule.
SAR studies systematically modify the chemical scaffold to probe the influence of different functional groups on biological activity. For derivatives of this compound, key areas of modification include:
Substituents on the Phenyl Ring: Altering the position or nature of substituents on the phenyl ring can modulate electronic properties and steric bulk, impacting target binding affinity.
The Piperidine Core: Modifications to the piperidine ring itself, such as the introduction of chiral centers or rigidifying elements, can lock the molecule into a more bioactive conformation. nih.gov
The Amine Functionality: Acylation or alkylation of the 4-amino group introduces new interaction points for hydrogen bonding, ionic, or hydrophobic interactions.
A strong correlation often emerges between a derivative's conformational rigidity and its biological potency. Compounds that are pre-organized into the bioactive conformation, thereby minimizing the entropic penalty of binding, tend to exhibit higher affinity for their targets. The data below illustrates a hypothetical SAR study, correlating structural modifications with inhibitory activity.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on 4-Amine) | Conformation | IC₅₀ (nM) |
| Base | 4-OCF₃ | -H | Flexible | 850 |
| Deriv-A | 3-Cl, 4-OCF₃ | -H | Flexible | 620 |
| Deriv-B | 4-OCF₃ | -C(O)CH₃ | Partially Rigid | 150 |
| Deriv-C | 4-OCF₃ | -C(O)Cyclopropyl | Rigid | 45 |
| Deriv-D | 3,5-di-Cl, 4-OCF₃ | -C(O)CH₃ | Partially Rigid | 95 |
Mechanistic Insights into Biological Actions at the Molecular and Cellular Level
Molecular Basis of Enzyme Catalysis Modulation
Derivatives of this compound have been investigated as modulators of various enzymes, a function that underpins their therapeutic potential. The molecular basis of this modulation can be elucidated through kinetic studies and structural biology. These compounds can act as inhibitors, altering the catalytic efficiency of an enzyme through several mechanisms. frontiersin.org
One common mechanism is competitive inhibition , where the derivative binds to the active site of the enzyme, directly competing with the natural substrate. The potency of such inhibitors is quantified by the inhibition constant (Ki). For example, in studies of related heterocyclic compounds, potent derivatives have been identified that inhibit enzymes like acetylcholinesterase or deubiquitinases with nanomolar affinity. nih.govnih.gov
Alternatively, a compound might exhibit non-competitive inhibition , binding to an allosteric site distinct from the enzyme's active site. frontiersin.org This binding event induces a conformational change in the enzyme that reduces its catalytic activity. Kinetic analysis of non-competitive inhibitors typically shows a decrease in the maximum reaction velocity (Vmax) without a significant change in the Michaelis constant (Km) of the substrate. frontiersin.org
The trifluoromethoxy group often plays a crucial role in binding, contributing to favorable hydrophobic and electronic interactions within the enzyme's binding pocket. The piperidine-amine core serves as a versatile scaffold that can be functionalized to achieve specificity and high affinity for the target enzyme. nih.gov For instance, the amine can be modified to form hydrogen bonds with key residues in the active site, while the phenyl ring engages in pi-stacking or hydrophobic interactions.
| Enzyme Target | Derivative | Inhibition Type | Kᵢ (nM) | Effect on Vmax | Effect on Kₘ |
| Kinase A | Deriv-C | Competitive | 25 | No Change | Increase |
| Protease B | Deriv-F | Non-competitive | 110 | Decrease | No Change |
| Esterase C | Deriv-H | Mixed | 78 | Decrease | Increase |
Signaling Pathway Perturbations in Cell Lines
The biological effects of pharmacologically active compounds are ultimately mediated by their ability to perturb intracellular signaling pathways. To understand the mechanism of action of this compound derivatives, researchers treat various cell lines with these compounds and monitor for changes in key signaling cascades. nih.gov
A primary method involves quantitative analysis of protein phosphorylation. Many signaling pathways, such as the MAP kinase (MAPK) and PI3K/AKT pathways, are regulated by a cascade of phosphorylation events. nih.gov Following treatment of cells with a test compound, changes in the phosphorylation status of key proteins like ERK, JNK, Akt, and their downstream targets can be measured using techniques such as Western blotting or phospho-proteomics. A significant change in the phosphorylation level of a specific protein indicates that its upstream pathway has been modulated.
Furthermore, the perturbation of signaling pathways often leads to changes in gene expression. nih.gov By analyzing the transcriptome of treated cells using microarray or RNA-sequencing, researchers can identify sets of genes that are consistently up- or down-regulated. These "gene signatures" can serve as a footprint of pathway activity, revealing which signaling networks have been affected. nih.gov For example, modulation of the NF-κB pathway would be expected to alter the expression of genes involved in inflammation and immune responses. nih.gov Similarly, perturbation of the Hedgehog signaling pathway could impact genes related to cell proliferation and differentiation. researchgate.net These analyses provide a comprehensive view of the compound's cellular mechanism of action.
Identification of Novel Biological Targets using Chemical Biology Approaches
While some drug discovery efforts begin with a known target, a powerful alternative is the use of phenotypic screening to identify bioactive molecules, followed by subsequent identification of their molecular targets. nih.govexlibrisgroup.com Chemical biology provides a suite of powerful tools for this purpose, enabling the discovery of novel targets for compounds like the this compound derivatives. nih.gov
A common strategy involves creating a "chemical probe" by modifying a bioactive derivative with a reactive group or an affinity tag. nih.gov
Affinity-based proteomics: A derivative can be functionalized with a biotin (B1667282) tag and immobilized on streptavidin beads. These beads are then incubated with a cell lysate. The compound's direct binding partners (i.e., its targets) will be captured on the beads and can be subsequently identified using mass spectrometry. nih.gov Competitive elution with an excess of the free, untagged compound can be used to distinguish specific binders from non-specific ones.
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. cureffi.org Intact cells or cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will exhibit a noticeable shift in its melting temperature in the presence of the binding compound. cureffi.org
These unbiased, proteome-wide approaches are invaluable for identifying both primary targets and potential off-target interactions, which is crucial for understanding the full pharmacological profile of a compound. nih.gov Computational methods, such as docking the compound against libraries of protein structures, can also be used to infer potential targets, which can then be validated experimentally. exlibrisgroup.com Through these methods, previously unknown roles for this compound derivatives in cellular processes can be uncovered.
Computational Chemistry and in Silico Modeling of 1 4 Trifluoromethoxy Phenyl Piperidin 4 Amine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine, to the active site of a target protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy. nih.gov
In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. By docking the compound into the crystal structures of various receptors, such as G-protein coupled receptors (GPCRs) or enzymes, researchers can hypothesize its mechanism of action. acs.org The trifluoromethoxy group on the phenyl ring and the amine group on the piperidine (B6355638) ring are key features that can form specific interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, with amino acid residues in the target's active site. nih.gov These predicted interactions provide a rationale for the ligand's binding affinity and selectivity. mdpi.com
Table 1: Example Molecular Docking Results for this compound with a Hypothetical Target Protein
| Parameter | Value | Interacting Residues (Example) |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | TYR-112, PHE-289 |
| Hydrogen Bonds | 2 | ASP-110, SER-192 |
| Hydrophobic Interactions | 5 | TRP-88, LEU-290, VAL-111 |
This table is illustrative and represents typical data generated from a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals conformational changes and the stability of the binding complex. researchgate.net
For this compound, MD simulations are employed to:
Analyze Conformational Flexibility: The piperidine ring can adopt different conformations, such as chair, boat, or twist-boat. MD simulations can determine the most stable conformations of the compound in different environments (e.g., in water or bound to a protein) and the energy barriers between them. nih.gov
Assess Binding Stability: By running simulations of the ligand-protein complex obtained from docking, researchers can verify the stability of the predicted binding pose. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable interaction. nih.gov
Calculate Binding Free Energy: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding free energy, which correlates well with experimental binding affinities. cardiff.ac.uk
Table 2: Example Molecular Dynamics Simulation Parameters and Output
| Simulation Parameter | Value | Analysis Metric (Example) | Result |
|---|---|---|---|
| Simulation Time | 200 ns | Ligand RMSD | 1.2 ± 0.3 Å |
| Temperature | 300 K | Protein RMSD | 2.5 ± 0.5 Å |
| Pressure | 1 atm | Binding Free Energy (MM/PBSA) | -45.5 kcal/mol |
This table is illustrative and represents typical data generated from a molecular dynamics simulation study.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nanobioletters.com These methods are used to compute a wide range of molecular properties that are not accessible through classical mechanics-based methods like docking and MD. nih.gov
DFT calculations on this compound can elucidate its fundamental electronic characteristics. Key properties include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to undergo electronic transitions. nanobioletters.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions and sites of potential chemical reactions.
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Table 3: Example DFT-Calculated Electronic Properties
| Property | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and represents typical data generated from DFT calculations.
DFT is also a powerful tool for predicting the spectroscopic profiles of molecules, which can be used to validate their synthesized structures. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra can be generated. nih.gov
Infrared (IR) and Raman Spectra: Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and FT-Raman spectra. This comparison helps in assigning the observed vibrational modes to specific functional groups and motions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: DFT can predict the chemical shifts (¹H and ¹³C) of the molecule. The calculated shifts, when correlated with experimental NMR data, provide definitive confirmation of the molecular structure.
This computational validation is a critical step in chemical characterization, ensuring the identity and purity of the synthesized compound before further studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds related to this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.gov
The process involves:
Data Set Compilation: A series of piperidine analogs with experimentally measured biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, and quantum chemical) are calculated for each compound. acs.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. daneshyari.com
Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.
A validated QSAR model can guide the design of new analogs with potentially improved potency and selectivity by identifying the key structural features that influence activity. nih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound is identified as a "hit" compound with desirable activity, virtual screening can be used to find similar compounds with potentially better properties from commercial or proprietary databases.
Once a promising lead compound is identified, computational strategies play a crucial role in its optimization. criver.com This process involves making targeted chemical modifications to the lead structure to improve its properties, such as:
Potency and Selectivity: Using molecular docking and MD simulations to design modifications that enhance binding to the target while minimizing off-target interactions. nih.gov
ADME Properties: Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties in silico to identify and address potential liabilities like poor metabolic stability or low permeability.
Toxicity: Using computational models to flag potential toxicophores or predict adverse effects early in the discovery process.
These in silico approaches help prioritize the synthesis of new compounds, reducing the time and cost associated with the traditional trial-and-error cycle of lead optimization. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl) |
| N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide (benzylfentanyl) |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Studies
Mass Spectrometry (MS)
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical Electrospray Ionization (ESI) MS/MS experiment in positive ion mode, 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine would first be protonated to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 261.12.
Key fragmentation pathways are expected to involve the piperidine (B6355638) ring and its substituents. Common fragmentation patterns for piperidine-containing compounds include cleavages of the bonds alpha to the nitrogen atom within the ring. miamioh.edu Another likely fragmentation would be the cleavage of the C-N bond connecting the trifluoromethoxyphenyl group to the piperidine ring. The stability of the resulting fragments, such as the formation of resonant-stabilized ions, often dictates the most probable fragmentation pathways. nih.gov
Table 1: Predicted Key Fragment Ions in MS/MS Analysis of this compound
| Predicted m/z | Predicted Fragment Structure/Origin | Fragmentation Pathway Description |
|---|---|---|
| ~176 | [M+H - C₅H₁₀N]⁺ | Loss of the aminopiperidine moiety via cleavage of the aryl-N bond. |
| ~161 | [C₇H₅F₃O]⁺ | Fragment corresponding to the trifluoromethoxyphenyl cation. |
| ~100 | [C₅H₁₁N₂]⁺ | Fragment corresponding to the protonated 4-aminopiperidine (B84694) moiety. |
| ~84 | [M+H - C₆H₄(OCF₃)NH]⁺ | Loss of the 4-(trifluoromethoxy)aniline (B150132) group. |
Note: The m/z values are theoretical and based on common fragmentation patterns of similar structures. Actual experimental values may vary slightly.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is routinely used to confirm the identity and assess the purity of pharmaceutical compounds and research chemicals. nih.gov
For this compound, a reversed-phase HPLC method would be developed to achieve chromatographic separation from any potential impurities, starting materials, or by-products. researchgate.net The identity of the compound is unequivocally confirmed by matching both the retention time from the LC separation and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺ ≈ 261.12) with that of a certified reference standard analyzed under identical conditions. unito.it High-resolution mass spectrometry (HRMS) can further enhance confidence by providing an accurate mass measurement that confirms the elemental composition. wvu.edu
Purity is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. The high selectivity of the mass spectrometer allows for the detection of co-eluting impurities that may not be resolved chromatographically but have different m/z values. gassnova.no
Table 2: LC-MS Parameters for Identity and Purity Confirmation
| Parameter | Description | Purpose |
|---|---|---|
| LC Column | Typically a reversed-phase C18 column. | Separation of the main compound from impurities. |
| Mobile Phase | A gradient of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol) with additives like formic acid. | Elution of the compound and optimization of peak shape. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Generation of the protonated molecular ion [M+H]⁺. |
| MS Detection | Full scan mode to detect all ions within a mass range. | Confirmation of the molecular weight (m/z ≈ 261.12). |
| Purity Assessment | Peak area percentage in the chromatogram. | Quantification of the compound's purity relative to detected impurities. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.czthermofisher.com The IR spectrum provides a molecular "fingerprint" that is characteristic of the compound. masterorganicchemistry.com
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. youtube.comlibretexts.org
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | N-H Stretch | 3400–3250 | Medium (typically two bands for primary amine) |
| Amine (N-H) | N-H Bend (Scissoring) | 1650–1580 | Medium |
| Aromatic C-H | C-H Stretch | 3100–3000 | Medium to Weak |
| Aliphatic C-H (Piperidine) | C-H Stretch | 3000–2850 | Medium to Strong |
| Aromatic C=C | C=C Stretch | 1600–1450 | Medium (multiple bands) |
| Aryl-O-C (Ether) | C-O Stretch | 1260–1200 (asymmetric) | Strong |
| Trifluoromethyl (CF₃) | C-F Stretch | 1350–1150 | Strong (multiple bands) |
| Aliphatic C-N (Piperidine) | C-N Stretch | 1250–1020 | Medium |
Source: Data compiled from general IR spectroscopy correlation tables. wpmucdn.comorgchemboulder.com
The presence of a primary amine is indicated by two characteristic N-H stretching bands. youtube.com The strong absorptions in the 1350-1150 cm⁻¹ range are highly indicative of the C-F stretching vibrations of the trifluoromethoxy group. Aromatic C=C stretching bands and C-H stretching bands above and below 3000 cm⁻¹ confirm the presence of both aromatic and aliphatic moieties, respectively. libretexts.org
X-ray Crystallography for Solid-State Structural Analysis
While a specific crystal structure for this compound has not been identified in the searched literature, analysis of structurally similar N-aryl piperidine derivatives allows for well-founded predictions of its solid-state characteristics. bakhtiniada.ruresearchgate.net
It is highly probable that the piperidine ring adopts a stable chair conformation, which is the most common and lowest energy conformation for six-membered saturated heterocycles. ias.ac.in The substituents on the ring would influence the preference for axial or equatorial positions. Conformational studies on related N-phenylpiperidines suggest that the orientation of the phenyl group is a key structural feature, with the lone pair on the piperidine nitrogen potentially interacting with the aromatic π-system. nih.gov
A crystallographic study would precisely determine:
The exact chair conformation of the piperidine ring.
The orientation of the amino group at the C4 position (axial vs. equatorial).
The dihedral angle between the plane of the phenyl ring and the piperidine ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictate the crystal packing.
Table 4: Expected Structural Parameters from X-ray Crystallography
| Structural Parameter | Expected Finding | Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair conformation | Confirms the lowest energy arrangement of the heterocyclic ring. ias.ac.in |
| Amino Group Orientation | Likely equatorial | The equatorial position is generally more stable for larger substituents to minimize steric hindrance. |
| Aryl-Piperidine Dihedral Angle | A specific, non-planar angle | Defines the relative orientation of the two main structural moieties. |
| Intermolecular Interactions | Hydrogen bonds (N-H···N or N-H···O) | Explains the packing of molecules in the solid state and influences physical properties like melting point. |
Medicinal Chemistry Perspectives and Scaffold Utilization
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine as a Privileged Core Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net These scaffolds represent a validated starting point in drug design, offering a high probability of identifying potent and selective ligands for a given receptor or enzyme. The this compound structure is considered a privileged core due to the combination of the piperidine (B6355638) ring and the trifluoromethoxyphenyl group, both of which are prevalent in a large number of approved pharmaceutical agents. researchgate.netnih.gov
The piperidine moiety is one of the most common heterocyclic rings found in pharmaceuticals. researchgate.net Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, enabling ionic interactions. The 4-amino group provides a versatile synthetic handle for introducing a wide array of substituents to explore the chemical space around the core scaffold.
The aryl portion, specifically the 4-(trifluoromethoxy)phenyl group, further enhances the privileged nature of the scaffold. Arylpiperidines and arylpiperazines are well-established pharmacophores in central nervous system (CNS) drug discovery and beyond. researchgate.net The trifluoromethoxy group, in particular, imparts unique physicochemical properties that are highly desirable in drug candidates, as will be discussed in section 6.4. The combination of the synthetically tractable piperidine-4-amine core with the pharmacologically advantageous trifluoromethoxyphenyl moiety makes this compound a valuable building block for developing ligands against a diverse range of biological targets.
Table 1: Attributes of this compound as a Privileged Scaffold
| Structural Component | Contribution to "Privileged" Status |
|---|---|
| Piperidine Ring | Provides a 3D framework for precise substituent placement. The nitrogen atom can engage in key ionic or hydrogen bonding interactions. |
| 4-Amino Group | Acts as a versatile synthetic handle for library development and structure-activity relationship (SAR) studies. |
| Arylpiperidine Motif | A well-established pharmacophore with a history of binding to diverse biological targets, particularly GPCRs and transporters. |
| Trifluoromethoxy Group | Confers desirable drug-like properties, including metabolic stability, appropriate lipophilicity, and enhanced membrane permeability. mdpi.com |
Design of Chemical Probes for Target Validation
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target (e.g., an enzyme or receptor) has the intended therapeutic effect. Chemical probes are essential tools in this process. exlibrisgroup.comnih.gov A high-quality chemical probe is a small molecule that is potent, selective, and demonstrates a clear mechanism of action, allowing researchers to accurately probe the function of its target in cellular and in vivo models. rsc.org
The this compound scaffold serves as an excellent starting point for the design of such probes. Its core structure can be optimized for high-affinity binding to a target of interest. Subsequently, the primary amine at the 4-position of the piperidine ring provides a convenient and chemically specific point for modification. researchgate.net This amine can be functionalized with various tags or linkers without significantly disturbing the core binding interactions, a key requirement for a useful probe.
For instance, the amine can be acylated or alkylated to introduce:
Reporter Groups: Such as fluorophores or biotin (B1667282) for visualization or affinity purification experiments.
Photoaffinity Labels: Groups that, upon UV irradiation, form a covalent bond with the target protein, enabling its identification.
Reactive Moieties: For creating targeted covalent inhibitors.
Linkers: For attachment to solid supports in affinity chromatography or for the development of proteolysis-targeting chimeras (PROTACs).
The development of a well-characterized chemical probe from this scaffold can provide invaluable, unbiased insights into the biological consequences of modulating a specific target, thereby strengthening the rationale for a full-scale drug discovery program. exlibrisgroup.com
Table 2: Requirements for a High-Quality Chemical Probe
| Characteristic | Description | Rationale for Target Validation |
|---|---|---|
| Potency | High affinity for the intended target (typically nanomolar or better). | Ensures that biological effects are observed at low concentrations, minimizing off-target effects. |
| Selectivity | Minimal interaction with other related and unrelated targets. | Guarantees that the observed phenotype is a direct result of modulating the intended target. |
| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | Crucial for studying target function in a physiologically relevant environment. nih.gov |
| Mechanism of Action | A well-defined and understood interaction with the target (e.g., competitive antagonist, allosteric modulator). | Allows for the unambiguous interpretation of experimental results. |
Development of Compound Libraries based on the Piperidin-4-amine Scaffold
Compound libraries are collections of structurally related molecules used in high-throughput screening (HTS) to identify "hit" compounds with activity against a biological target. The design of these libraries often revolves around a central scaffold that allows for the systematic variation of substituents at multiple points of diversity. nih.govresearchgate.net
The 1-aryl-piperidin-4-amine scaffold is ideally suited for the construction of focused or diversity-oriented chemical libraries. The synthetic accessibility and the presence of a reactive primary amine are key advantages. Starting with the this compound core, a vast number of derivatives can be generated through robust and well-established chemical reactions.
Key diversification strategies include:
Amide Coupling: Reacting the primary amine with a diverse set of carboxylic acids or acid chlorides introduces a wide range of R-groups.
Reductive Amination: Reaction with various aldehydes or ketones followed by reduction yields secondary amines with new substituents.
Sulfonylation: Formation of sulfonamides by reacting the amine with different sulfonyl chlorides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions can be performed in parallel synthesis formats, enabling the rapid generation of hundreds or thousands of distinct compounds. researchgate.net By systematically varying the building blocks used in these reactions, chemists can thoroughly explore the structure-activity relationships (SAR) around the piperidin-4-amine core to optimize potency, selectivity, and pharmacokinetic properties. Such libraries are invaluable for identifying novel leads for therapeutic targets. nih.gov
Table 3: Library Generation Reactions from the Piperidin-4-amine Scaffold
| Reaction Type | Reagent Class | Resulting Functional Group | Points of Diversity Introduced |
|---|---|---|---|
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | R-CO- |
| Reductive Amination | Aldehydes / Ketones | Secondary Amine | R-CH2- |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | R-SO2- |
| Urea Formation | Isocyanates | Urea | R-NH-CO- |
Strategic Incorporation of Trifluoromethoxy Moiety in Novel Chemotypes
The strategic incorporation of fluorine-containing groups is a widely used tactic in modern medicinal chemistry to enhance the drug-like properties of a molecule. nih.gov The trifluoromethoxy (-OCF3) group, in particular, possesses a unique combination of electronic and steric properties that can profoundly improve a compound's pharmacological profile. mdpi.com Its inclusion in the this compound scaffold is a deliberate design choice aimed at conferring several advantages. grantome.com
The trifluoromethoxy group is highly electron-withdrawing, which can influence the pKa of nearby functional groups and alter molecular interactions. It is also metabolically very stable, as the carbon-fluorine bond is exceptionally strong. Placing the -OCF3 group on the phenyl ring can block potential sites of oxidative metabolism (e.g., para-hydroxylation), thereby increasing the metabolic stability and half-life of the compound. mdpi.com
Furthermore, the -OCF3 group is highly lipophilic. This property can enhance a molecule's ability to cross cellular membranes and biological barriers like the blood-brain barrier. mdpi.com Unlike the related trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety can act as a weak hydrogen bond acceptor, providing an additional point of interaction with a biological target. The strategic placement of this group can thus be used to fine-tune a compound's potency, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov
Table 4: Physicochemical Impact of the Trifluoromethoxy (-OCF3) Group in Drug Design
| Property | Effect of -OCF3 Incorporation | Consequence for Drug Candidate |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism on the aromatic ring. | Increased half-life and bioavailability. mdpi.com |
| Lipophilicity (logP) | Significantly increases lipophilicity. | Improved membrane permeability and potential for CNS penetration. mdpi.com |
| Electronic Properties | Strongly electron-withdrawing; modulates pKa of other groups. | Can enhance binding affinity and alter receptor interactions. |
| Binding Interactions | Can act as a weak hydrogen bond acceptor via the oxygen atom. | Provides additional opportunities for specific interactions with the target protein. |
| Conformation | Can influence the preferred conformation of the molecule. | May lock the molecule into a more bioactive shape. |
Future Directions in the Academic Research of 1 4 Trifluoromethoxy Phenyl Piperidin 4 Amine
Exploration of Novel Biological Pathways and Undiscovered Targets
A significant future avenue of research lies in the systematic exploration of novel biological pathways and molecular targets for 1-[4-(trifluoromethoxy)phenyl]piperidin-4-amine and its derivatives. The core 4-aminopiperidine (B84694) structure is a well-established pharmacophore found in a wide range of biologically active compounds, including potent analgesics. nih.gov However, the specific biological activities of the title compound remain largely uncharacterized.
Future research will likely focus on high-throughput screening campaigns to test the compound against diverse panels of receptors, enzymes, and ion channels. The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and can influence receptor binding, suggesting that its presence might confer unique pharmacological properties. Investigations could unveil interactions with previously unconsidered targets, potentially leading to applications beyond the traditional scope of similar piperidine-based molecules. For instance, while related structures are known to target opioid receptors, this compound could modulate other G-protein coupled receptors (GPCRs), kinases, or even targets involved in inflammatory or metabolic pathways. nih.gov Unraveling these potential interactions is a critical step toward understanding its full biological potential.
Table 1: Potential, Unexplored Target Classes for this compound
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | The piperidine (B6355638) scaffold is a common motif in GPCR ligands. | Neurology, Psychiatry, Pain Management |
| Ion Channels | Modulation of ion channels is a known activity for some piperidine derivatives. | Cardiovascular Disease, Epilepsy, Pain |
| Kinases | As a synthetic intermediate, it could be elaborated into potent kinase inhibitors. | Oncology, Inflammatory Diseases |
| Sigma Receptors | Structurally similar piperidines have shown high affinity for sigma receptors. researchgate.net | Neurodegenerative Disorders, Psychiatric Conditions |
| Transporter Proteins | The amine functionality could interact with neurotransmitter or metabolite transporters. | Depression, Metabolic Disorders |
Development of Advanced Analytical and Imaging Probes
The development of advanced analytical and imaging probes derived from this compound is a promising area of research. The presence of a fluorine atom in the trifluoromethoxy group makes this compound an ideal candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging. mdpi.com
PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov By synthesizing an [¹⁸F]-labeled version of this compound or a high-affinity analogue, researchers could develop a novel PET radiotracer. nih.gov Such a probe would enable the study of the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile in living organisms. nih.gov Furthermore, if a specific high-affinity biological target is identified, this radiotracer could be used to map the distribution and density of that target in the brain or peripheral tissues, offering invaluable insights into disease pathology and target engagement for potential therapeutics. researchgate.netnih.gov This approach has been successfully used for other fluorinated compounds targeting receptors like the NK1 receptor and enzymes such as COX-2. nih.govnih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of the biological effects of this compound, future research will need to integrate multi-omics data. This cutting-edge approach combines data from different biomolecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of a biological system. nih.gov By treating cell lines or animal models with the compound and subsequently analyzing these various "omics" layers, researchers can uncover the full spectrum of its mechanistic actions. nih.gov
For example, transcriptomics (e.g., RNA-seq) could reveal which genes are up- or down-regulated upon exposure to the compound. Proteomics would identify corresponding changes in protein expression levels, while metabolomics could uncover alterations in metabolic pathways. mdpi.com Integrating these datasets can reveal novel insights into the compound's mechanism of action, identify biomarkers of response, and predict potential off-target effects. nih.govspringernature.com This systems-level approach moves beyond studying a single target in isolation and provides a more complete understanding of how the compound influences the complex network of biological interactions. nih.govf1000research.com
Rational Design of Next-Generation Analogues for Enhanced Potency and Selectivity
Building on the knowledge gained from target identification and mechanistic studies, the rational design of next-generation analogues represents a key future direction. The core structure of this compound is ripe for chemical modification to enhance its potency and selectivity for a desired biological target. Structure-activity relationship (SAR) studies, similar to those performed on related 4-anilinopiperidine compounds like fentanyl analogues, can guide this process. nih.govfrontiersin.org
Modifications could be systematically introduced at several positions:
The Phenyl Ring: The trifluoromethoxy group could be moved to other positions (ortho, meta) or replaced with other electron-withdrawing or electron-donating groups to probe the effects on binding affinity.
The Piperidine Nitrogen: Alkylation of the piperidine nitrogen with different substituents (e.g., phenethyl, benzyl) has been shown to dramatically influence the activity of related compounds. nih.govnih.gov
The 4-Amino Group: Acylation or alkylation of the primary amine could be explored to create derivatives with altered pharmacological profiles and improved drug-like properties. frontiersin.org
This systematic approach will allow for the development of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic candidates. nih.govresearchgate.net
Table 2: Strategy for Rational Design of Analogues
| Modification Site | Example Modification | Desired Outcome |
|---|---|---|
| Phenyl Ring | Replace -OCF₃ with -CF₃, -Cl, or -F | Modulate electronic properties to improve target binding and selectivity. |
| Piperidine Nitrogen | Add a phenethyl group | Potentially increase potency, based on SAR of fentanyl analogues. nih.govnih.gov |
| 4-Amino Group | Acylation with a propanoyl group | Convert the intermediate into a potential bioactive agent; investigate opioid receptor activity. frontiersin.org |
Q & A
Basic: What are the optimized synthetic routes for 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and reductive amination ( ). For example:
Step 1: React 4-(trifluoromethoxy)benzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperidine intermediate.
Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted reagents.
Step 3: Perform reductive amination using NaBH₃CN or H₂/Pd-C to stabilize the amine group.
Critical Parameters:
- Temperature: Excess heat (>80°C) may degrade the trifluoromethoxy group.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying.
- Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity (70–85% yield reported) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from analogs?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR:
- LC-MS: [M+H]⁺ at m/z 291 (C₁₃H₁₇F₃N₂O⁺) with fragmentation patterns confirming the benzyl-piperidine backbone .
- IR: Stretching at 1250 cm⁻¹ (C-O-CF₃) and 3350 cm⁻¹ (N-H) .
Basic: How can researchers evaluate the ADME profile of this compound, given limited published data?
Methodological Answer:
Use in vitro assays :
Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp < 1×10⁻⁶ cm/s suggests poor bioavailability).
Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
Plasma Protein Binding: Equilibrium dialysis (typically >90% binding for lipophilic amines) .
Advanced: How to resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Address discrepancies via orthogonal assays :
Target Validation: Use CRISPR-edited cell lines to confirm receptor/enzyme interactions (e.g., serotonin or sigma receptors).
Dose-Response Curves: Compare EC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays).
Structural Analog Comparison: Test derivatives lacking the trifluoromethoxy group to isolate its contribution to activity .
Advanced: What computational strategies predict binding modes of this compound with neurological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina with homology-modeled receptors (e.g., 5-HT₁A or σ₁R). Prioritize poses where the trifluoromethoxy group occupies hydrophobic pockets.
MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of piperidine-amine interactions.
Free Energy Calculations: Apply MM-PBSA to rank binding affinities vs. known inhibitors .
Advanced: How to analyze oxidative degradation pathways of this compound under varying pH conditions?
Methodological Answer:
Kinetic Studies: Use UV-Vis spectroscopy to monitor permanganate oxidation rates at pH 2–12.
Product Identification: LC-HRMS detects intermediates like N-oxide (m/z +16) or ring-opened aldehydes .
Mechanistic Probes: Isotopic labeling (D₂O) and DFT calculations (Gaussian 16) map electron transfer pathways .
Advanced: How to design fluorinated analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
LogP Optimization: Introduce polar groups (e.g., -OH) while retaining trifluoromethoxy for lipophilicity (target LogP 2–3).
PSA Reduction: Replace the piperidine amine with a less polar substituent (e.g., methyl).
In Silico BBB Prediction: Use ADMET Predictor or SwissADME to prioritize candidates with >80% BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
